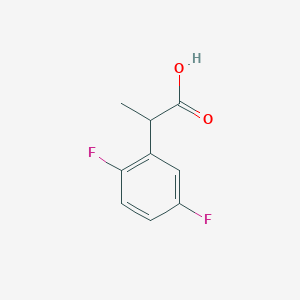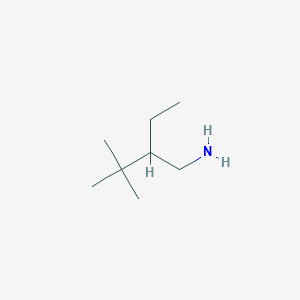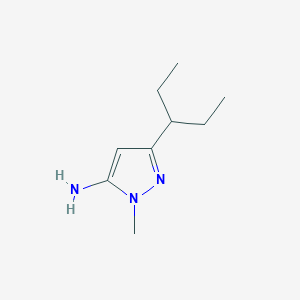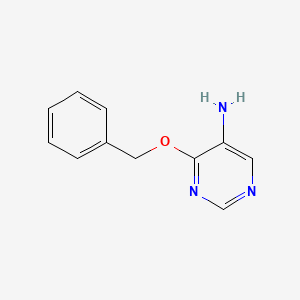
N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and a chloroacetamide group attached to the benzodiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-1,3-benzodiazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Oxidation: The brominated intermediate is then oxidized to introduce the oxo group at the 2nd position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Chloroacetamidation: The final step involves the reaction of the oxidized intermediate with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.
化学反応の分析
Types of Reactions
N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo further oxidation to form more oxidized derivatives, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduced Derivatives: Reduction of the oxo group leads to the formation of hydroxyl derivatives.
Oxidized Derivatives: Further oxidation can lead to the formation of more oxidized products.
科学的研究の応用
N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications in cancer and inflammatory diseases.
類似化合物との比較
Similar Compounds
- N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-4-(methylamino)butanamide
- [(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl (2E)-3-(3-methylphenyl)prop-2-enoate
Uniqueness
N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
796106-59-7 |
|---|---|
分子式 |
C9H7BrClN3O2 |
分子量 |
304.53 g/mol |
IUPAC名 |
N-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H7BrClN3O2/c10-4-1-6-7(14-9(16)13-6)2-5(4)12-8(15)3-11/h1-2H,3H2,(H,12,15)(H2,13,14,16) |
InChIキー |
BQSDSPUTOOCJPE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1NC(=O)CCl)Br)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13314671.png)


![3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314680.png)



![2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13314715.png)
![3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13314721.png)
![2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13314729.png)
amine](/img/structure/B13314731.png)



